molecular formula C21H19FN4O B5996706 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5996706
M. Wt: 362.4 g/mol
InChI Key: KHKRYZDCVYKDBG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:

  • 3-(4-Fluorophenyl) substituent: Enhances lipophilicity and electronic effects via the electron-withdrawing fluorine atom.
  • 2,5-Dimethyl groups: Improve metabolic stability and steric bulk.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)20(14(2)25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKRYZDCVYKDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article provides an in-depth analysis of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula : C17_{17}H18_{18}F1_{1}N5_{5}O1_{1}
  • Molecular Weight : 325.36 g/mol

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in anticancer therapy. For instance, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated promising anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The best-performing compound showed an IC50_{50} value of 15.3 µM against MCF-7 cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)Reference
1MCF-715.3
2MDA-MB-231Not significant
3Other linesVariable

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a comparative study with standard drugs such as Indomethacin, certain derivatives exhibited comparable anti-inflammatory activity (83.4% inhibition) . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its therapeutic potential.

Antioxidant Properties

Molecular docking studies have indicated that compounds within this family possess significant antioxidant capabilities. The presence of electron-withdrawing groups like fluorine enhances the electrophilic nature of these compounds, making them effective in scavenging free radicals .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives. These studies revealed that specific substitutions on the pyrazole ring significantly influenced their anticancer activity. For example, compounds with methoxy and fluorine substituents exhibited enhanced activity compared to their unsubstituted counterparts .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AC6 Glioma5.13Apoptosis
Compound BColon Cancer8.34Cell Cycle Arrest
Compound CBreast Cancer6.50Apoptosis

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways. Pyrazolo[1,5-a]pyrimidine derivatives can inhibit key enzymes involved in inflammation, such as COX-2 and LOX, making them potential candidates for treating inflammatory diseases.

Case Study:
A study conducted on a derivative of the compound demonstrated a reduction in inflammatory markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.

Neurological Applications

There is growing interest in the neuroprotective effects of pyrazolo[1,5-a]pyrimidine compounds. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 2: Neuroprotective Effects

Compound NameModel UsedObserved Effect
Compound DSH-SY5Y CellsIncreased cell viability
Compound EMouse ModelReduced neuroinflammation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amino group and halogenated aromatic rings enable multiple nucleophilic substitution pathways:

Reaction Type Conditions Products Yield Source
Aryl Halide DisplacementK₂CO₃, DMF, 80°C, 12h3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine72%
Amine AlkylationNaH, THF, alkyl halide, 0°C → rt, 6hN-alkyl derivatives with modified solubility profiles68-85%

Key findings:

  • The 4-fluorophenyl group enhances electrophilicity at the para position, facilitating cross-coupling reactions.

  • Steric hindrance from 2,5-dimethyl groups limits reactivity at the pyrimidine ring's 3-position .

Oxidation and Reduction Pathways

The methyl groups and aromatic systems participate in redox reactions:

Reaction Reagents/Conditions Outcome Applications
Methyl Group OxidationKMnO₄, H₂O, 60°C, 8hCarboxylic acid formation at 2/5-methyl positionsProdrug synthesis
Nitro Group ReductionH₂, Pd/C, EtOH, rt, 3h7-amino group reduction to NH₂ with retained fluorophenyl moietyBioactive intermediate production

Notable observations:

  • Methoxy groups remain stable under mild oxidative conditions.

  • Catalytic hydrogenation preserves the pyrazolo-pyrimidine core integrity .

Halogenation and Cycloaddition

Halogenation at reactive sites enables further functionalization:

Process Reagents Position Modified Key Products
Electrophilic IodinationNIS, CHCl₃, 50°C, 6hC-6 of pyrimidine6-iodo derivatives for Suzuki-Miyaura couplings
[3+2] CycloadditionNaN₃, CuI, DMSO, 100°C, 24hTriazole formationHybrid structures with enhanced kinase inhibition

Studies demonstrate:

  • Iodination at C-6 improves cross-coupling efficiency for library synthesis .

  • Click chemistry modifications enhance binding to ATP pockets in kinases .

Acid/Base-Mediated Transformations

pH-sensitive reactions modify solubility and bioavailability:

Protonation Studies:

  • The 7-amino group (pKa ≈ 4.2) undergoes protonation in acidic media, enabling salt formation with HCl/H₂SO₄.

  • Methoxy groups deprotonate under strong basic conditions (pH >12), leading to demethylation side reactions.

Comparative Reactivity Table

Reactivity trends relative to structural analogs:

Modification Site Reactivity Rate Influencing Factors
4-Fluorophenyl ringHighElectron-withdrawing effect enhances electrophilicity
3-Methoxyphenyl groupModerateSteric shielding by methoxy reduces accessibility
Pyrazolo-pyrimidine coreLowConjugation stabilizes π-system against addition

Synthetic Optimization Data

Key parameters for high-purity synthesis:

Parameter Optimal Range Impact on Yield
Reaction Temperature80-100°C<70°C: <50% yield
Solvent Polarityε >20 (e.g., DMF)Low polarity: Poor dissolution
Catalyst Loading5 mol% Pd(OAc)₂Higher loading accelerates side reactions

Comparison with Similar Compounds

Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines

Compounds with substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core exhibit significant anti-mycobacterial activity. Key examples include:

Compound ID 3-Substituent 5-Substituent N-Substituent Notable Activity/Properties Reference
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl Moderate activity against M. tuberculosis
33 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl Improved solubility due to methyl group
34 4-Fluorophenyl 4-Methoxyphenyl Pyridin-2-ylmethyl Enhanced metabolic stability
Target Compound 4-Fluorophenyl 2,5-Dimethyl 3-Methoxyphenyl Hypothesized CRF1 antagonism (see Section 2.3)

Key Trends :

  • Electron-withdrawing groups (e.g., fluorine) at the 3-position enhance target binding affinity.
  • Methoxy groups at the 5-position (e.g., compound 34 ) improve solubility but may reduce potency compared to hydrophobic substituents like p-tolyl .

CRF1 Receptor Antagonists

Pyrazolo[1,5-a]pyrimidines with bulky N-substituents show CRF1 receptor antagonism:

Compound 3-Substituent N-Substituent CRF1 Binding Affinity (Ki) Reference
MPZP 4-Methoxy-2-methylphenyl N,N-Bis(2-methoxyethyl) 12 nM
Verucerfont 4-Methoxy-2-methylphenyl (1S)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl 8 nM
Target Compound 4-Fluorophenyl 3-Methoxyphenyl Predicted moderate activity N/A

Key Insights :

  • Methoxy groups on the 3-aryl ring (e.g., MPZP) enhance receptor binding via hydrophobic interactions.

Structural Analogues with Varied Aryl Substitutions

Comparative physicochemical properties of related compounds:

Compound (CAS/ID) Aryl Substituents Molecular Weight LogP (Predicted) Notable Features Reference
1031937-16-2 4-Fluorophenyl, N-propyl 298.36 3.8 High lipophilicity
1015597-62-2 3,4-Dimethoxyphenyl 404.5 2.1 Improved solubility
1203107-42-9 4-Methoxyphenyl 362.4 3.2 Balanced lipophilicity/solubility
Target Compound 3-Methoxyphenyl 377.4 (calc.) 3.5 (calc.) Moderate solubility, CRF1 potential N/A

Trends :

  • Methoxy groups reduce LogP (increase polarity) compared to halogenated analogs.
  • The 3-methoxyphenyl group in the target compound may confer intermediate solubility between 4-methoxyphenyl and halogenated derivatives .

Q & A

What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?

Answer:
The synthesis typically involves two key steps:

  • Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) under controlled conditions. For example, Suzuki-Miyaura cross-coupling is employed to introduce aryl substituents (e.g., 4-fluorophenyl) at the 3-position .
  • Amine functionalization : Substitution at the 7-position using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with 3-methoxyphenylamine. Reaction optimization includes temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Pd-based catalysts for coupling) .

Which analytical techniques are critical for structural characterization and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between N- and C-substituted groups) .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for structure-activity relationship (SAR) studies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
  • HPLC : Assesses radiochemical purity (>99%) in radiolabeled analogs for receptor-binding studies .

What initial biological activities have been reported for this compound and related analogs?

Answer:

  • CRF1 Receptor Antagonism : Pyrazolo[1,5-a]pyrimidines like MPZP (a structural analog) show high affinity for corticotropin-releasing factor type 1 (CRF1) receptors, with IC50 values <100 nM in competitive binding assays .
  • Enzyme Inhibition : Trifluoromethyl-substituted analogs exhibit inhibitory activity against kinases or metabolic enzymes (e.g., carbonic anhydrase), often linked to anticancer potential .
  • Neuropharmacological Effects : In rodent models, CRF1 antagonists reduce anxiety-like behavior, measured via elevated plus maze or social interaction tests .

How can researchers optimize binding affinity and selectivity through substituent variation?

Answer:

  • Substituent Screening : Replace the 4-fluorophenyl or 3-methoxyphenyl groups with boronic acid derivatives (e.g., p-tolyl, 4-isopropylphenyl) to modulate lipophilicity and steric bulk. For example, 4-methoxyphenyl enhances solubility but may reduce CNS penetration .
  • Fluorine Scanning : Introduce fluorine at meta/para positions to improve metabolic stability and receptor binding via halogen bonding .
  • Radiolabeling : Incorporate 18F isotopes (e.g., [18F]27) for PET imaging to quantify receptor occupancy in vivo .

How should researchers design in vivo studies to evaluate neuropharmacological effects?

Answer:

  • Animal Models : Use CRF-overexpressing transgenic mice or stress-induced anxiety models (e.g., chronic mild stress) .
  • Dosing Strategy : Administer the compound intraperitoneally (1–10 mg/kg) and compare with positive controls (e.g., MPZP). Monitor plasma and brain concentrations to confirm blood-brain barrier (BBB) penetration .
  • Behavioral Endpoints : Quantify anxiety reduction via open-field test or corticosterone levels post-administration .

How can contradictions between in vitro and in vivo data be resolved?

Answer:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid clearance or metabolite interference (e.g., CYP450-mediated oxidation) .
  • Protein Binding Studies : Measure free fraction in plasma to explain reduced efficacy in vivo despite high in vitro potency .
  • Receptor Occupancy Imaging : Radiolabeled analogs (e.g., [18F]27) validate target engagement in live tissue, addressing discrepancies between binding assays and functional outcomes .

What methodologies are recommended for evaluating pharmacokinetics and BBB penetration?

Answer:

  • Lipophilicity Measurement : LogP values (e.g., 2.5–3.5) predict BBB penetration. Adjust substituents (e.g., replace methoxy with trifluoromethyl) to optimize .
  • Bioavailability Studies : Oral and IV dosing in rodents with LC-MS/MS quantification of plasma and brain levels .
  • P-glycoprotein (P-gp) Assay : Test efflux transporter involvement using MDCK-MDR1 cells to identify compounds susceptible to active extrusion .

What strategies are effective for toxicity assessment in preclinical development?

Answer:

  • In Vitro Cytotoxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells at 10–100 µM for 48 hours .
  • Genotoxicity Assays : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
  • In Vivo Acute Toxicity : Single-dose escalation in rodents (up to 100 mg/kg) with 14-day observation for mortality or organ pathology .

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